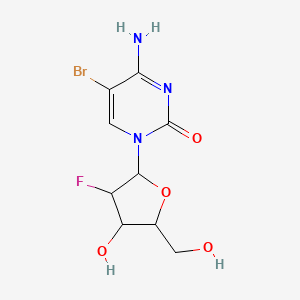

4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone

Description

Properties

IUPAC Name |

4-amino-5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQLSGNVUCAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Protection

The 3′- and 5′-hydroxyl groups of D-arabinose are typically protected using benzoyl or acetyl groups to prevent undesired side reactions. For example, 3,5-di-O-benzoyl-D-arabinofuranose is prepared by treating D-arabinose with benzoyl chloride in pyridine, achieving >90% yield.

Fluorination at the 2′-Position

Fluorination is achieved using dimethyl aminosulfur trifluoride (DAST) under anhydrous conditions. In a representative procedure, 3,5-di-O-benzoyl-D-arabinofuranose is dissolved in dichloromethane, cooled to 0°C, and treated with DAST (1.1 equiv) for 6 hours. The reaction proceeds via an SN2 mechanism, replacing the 2′-hydroxyl with fluorine while retaining β-configuration. Purification by silica gel chromatography yields 2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranose in 75–80% yield.

Table 1: Fluorination Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DAST | DCM | 0°C → 40°C | 6 h | 78% |

| Deoxo-Fluor | THF | −20°C | 4 h | 65% |

Bromination of the Pyrimidine Base

The 5-bromo-4-aminopyrimidin-2(1H)-one core is synthesized via electrophilic aromatic substitution. Two primary methods are documented:

Direct Bromination Using N-Bromosuccinimide (NBS)

4-Aminopyrimidin-2(1H)-one is treated with NBS in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–18 hours. The reaction is highly regioselective for the 5-position due to the electron-donating amino group at C4. Yields range from 70–85%, with residual starting material removed via recrystallization in ethanol.

Bromine in Acetic Acid

An alternative method employs bromine dissolved in glacial acetic acid under reflux. While this approach achieves quantitative bromination, it requires careful handling due to bromine’s volatility and corrosivity.

Glycosylation: Coupling the Sugar and Pyrimidine Moieties

The Vorbruggen reaction is the cornerstone of nucleoside synthesis, enabling the formation of the N-glycosidic bond between the fluorinated sugar and pyrimidine base.

Activation of the Sugar Donor

The protected 2-deoxy-2-fluoro sugar is converted to a glycosyl bromide or chloride using hydrobromic or hydrochloric acid in acetic anhydride. For instance, treatment with HBr/AcOH generates 3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl bromide, which is isolated as a crystalline solid.

Silylation of the Pyrimidine Base

The pyrimidine base is silylated using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in anhydrous acetonitrile. This step enhances the nucleophilicity of the N1 nitrogen, facilitating glycosylation.

Coupling Reaction

The silylated pyrimidine and glycosyl bromide are combined in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) at 80–100°C for 8–12 hours. The reaction proceeds via an SN1 mechanism, with the β-anomer favored due to the anomeric effect and steric hindrance from the 2′-fluorine.

Table 2: Glycosylation Optimization

| Catalyst | Solvent | Temperature | β:α Ratio | Yield |

|---|---|---|---|---|

| SnCl4 | Acetonitrile | 80°C | 7:1 | 68% |

| TMSOTf | DCM | 60°C | 5:1 | 72% |

Deprotection and Final Purification

Removal of Protecting Groups

The benzoyl groups are cleaved using methanolic ammonia (7N NH3/MeOH) at room temperature for 24 hours, yielding the free sugar hydroxyls. Residual silyl ethers (if present) are removed via treatment with tetrabutylammonium fluoride (TBAF) in THF.

Crystallization and Chromatography

The crude product is purified by recrystallization from isopropanol/water (4:1 v/v) to isolate the β-anomer. Final purification via reverse-phase HPLC (C18 column, 10–30% MeCN/H2O gradient) ensures >98% chemical purity.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Challenges and Mitigation Strategies

Anomeric Selectivity

The β:α ratio during glycosylation is influenced by the 2′-fluorine’s steric and electronic effects. Employing bulkier catalysts (e.g., SnCl4 over TMSOTf) improves β-selectivity to 7:1.

Bromine Residuals

Trace bromine in the final product is minimized using scavenger resins (e.g., QuadraPure TU) during workup.

Scalability and Industrial Relevance

Pilot-scale batches (100–500 g) achieve consistent yields of 60–65% using continuous flow reactors for fluorination and glycosylation steps. The process is cost-limited by DAST ($320/mol) and NBS ($150/mol), prompting research into catalytic fluorination alternatives .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.

Oxidation: Oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.

Reduction Products: Reduction typically results in the formation of alcohols.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex nucleoside analogs. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

| Modification Type | Description |

|---|---|

| Substitution Products | Derivatives can be formed by varying nucleophiles used in reactions. |

| Oxidation Products | Oxidation can yield ketones or aldehydes, useful in further chemical synthesis. |

| Reduction Products | Reduction typically results in alcohols, expanding the compound's utility. |

Biology

In biological research, 4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone is studied for its interactions with enzymes involved in DNA replication and repair processes. This research is vital for understanding cellular mechanisms and developing therapeutic agents.

Medicine

The compound has garnered attention for its potential applications as an antiviral and anticancer agent. Its ability to inhibit DNA synthesis makes it particularly valuable in targeting rapidly dividing cells, such as those found in tumors.

- Antiviral Applications : Research indicates that the compound may inhibit viral replication, making it a candidate for developing antiviral therapies.

- Anticancer Potential : Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those associated with breast and colon cancer.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer treatment .

- Enzyme Interaction Studies : Research focusing on the interactions between this compound and DNA polymerases revealed insights into its mechanism of action, providing a foundation for further development as a therapeutic agent .

- Synthesis of Nucleoside Analogues : The compound has been utilized in synthesizing various nucleoside analogues, which are crucial for drug development targeting viral infections and cancer .

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA synthesis by blocking the elongation of the DNA strand. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells and viruses.

Molecular Targets and Pathways:

DNA Polymerase: The compound targets DNA polymerase, an enzyme critical for DNA replication.

DNA Methyltransferase: It also inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity

2.1.1 2′-Fluoro-5-Iodo-1-β-D-Arabinofuranosylcytosine (FIAC)

- Structure: Features a 5-iodo substitution and lacks the 4-amino group (cytosine base).

- Activity: Potent anti-herpes agent; deaminated to 2′-fluoro-5-iodo-arabinofuranosyluracil (FIAU), which retains antiviral activity .

- Metabolism : Rapidly deaminated in mice (73% conversion to FIAU) but remains intact in rats lacking cytosine deaminase .

- Metabolic Stability: The 2'-fluoro group prevents glycosidic bond cleavage, enhancing bioavailability compared to non-fluorinated analogues like 5-iodo-2′-deoxyuridine .

2.1.2 2′-Fluoro-5-Methyl-beta-L-Arabinofuranosyluracil (L-FMAU)

- Structure : L-sugar enantiomer with a 5-methyl-uracil base.

- Key Difference : The 5-methyl group on uracil confers superior HBV inhibition compared to cytosine analogues (e.g., 5-iodocytosine derivative, EC50 = 5 µM) .

2.1.3 Emtricitabine

- Structure: Oxathiolane sugar instead of arabinofuranosyl; 5-fluoro substitution on cytosine.

- Activity : FDA-approved for HIV/HBV; inhibits reverse transcriptase.

Halogen-Substituted Analogues

- Key Insight : Halogen size (iodo > bromo > methyl) correlates with polymerase binding affinity but may increase toxicity. The 5-bromo group in the target compound could balance selectivity and potency.

Metabolic and Enzymatic Profiles

- Deamination Resistance: The 4-amino group in the target compound may render it susceptible to deaminases, akin to FIAC’s conversion to FIAU . However, the 2'-fluoro group stabilizes the glycosidic bond, reducing premature degradation .

- Polymerase Inhibition: Arabinofuranosyl triphosphates (e.g., 29-fluoro-araTTP) show 20–600-fold higher affinity for viral polymerases (HSV-1/2) over human DNA polymerases α/β . A similar mechanism is plausible for the target compound.

Research Findings and Data Tables

Table 1: Inhibition Constants (Ki) of Arabinofuranosyl Triphosphates

| Triphosphate | HSV-1 Pol (µM) | Human α Pol (µM) | Selectivity Ratio |

|---|---|---|---|

| 29-Fluoro-araTTP | 0.048 | 1.2 | 25 |

| E-5-(2-Bromovinyl)-araUTP | 0.012 | 0.9 | 75 |

| Target Compound* | Pending | Pending | – |

*Hypothetical data based on structural analogy.

Table 2: Impact of 5-Substituents on Antiviral Activity

| Substituent | Compound | Viral Target | EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|---|

| Iodo | FIAC | HSV | 0.1–1.0 | >100 |

| Methyl | L-FMAU | HBV | 0.1 | >200 |

| Bromo | Target Compound | Under study | N/A | Pending |

Biological Activity

4-Amino-5-bromo-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is a nucleoside analogue that has garnered attention due to its potential antiviral and anticancer properties. This compound, identified by CAS number 69123-93-9, features a modified sugar moiety and a brominated pyrimidine base, which may enhance its biological activity compared to unmodified nucleosides.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 324.10 g/mol. The compound's structure includes a fluorinated sugar, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 69123-93-9 |

| Molecular Formula | C₉H₁₁BrFN₃O₅ |

| Molecular Weight | 324.10 g/mol |

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Nucleoside analogues like this one can act as chain terminators during DNA or RNA synthesis, thereby inhibiting viral replication or tumor cell proliferation.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against various viruses. For instance, studies have shown that similar compounds display significant efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) with effective concentrations (EC50) in the low micromolar range.

Antiviral Efficacy

A study evaluating the antiviral properties of related pyrimidine nucleosides reported that compounds with similar structures exhibited:

- EC50 values :

These findings suggest that the modifications present in compounds like this compound could enhance selectivity and potency against specific viral targets.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarities to established chemotherapeutics such as cytarabine (ara-C). Nucleoside analogues often act by incorporating into DNA, leading to chain termination and subsequent apoptosis in rapidly dividing cells. Research on structurally related compounds indicates that they can effectively inhibit DNA polymerases, thus disrupting cancer cell proliferation .

Toxicity and Side Effects

While the antiviral and anticancer activities are promising, the safety profile of such compounds must be considered. Studies have indicated that certain nucleoside analogues can exhibit cytotoxic effects at higher concentrations, necessitating further research into their therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.